molecular formula C19H21BrN2O3 B12701740 Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-bromo-1-oxopropyl)hydrazide CAS No. 128156-81-0

Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-bromo-1-oxopropyl)hydrazide

Cat. No.: B12701740
CAS No.: 128156-81-0
M. Wt: 405.3 g/mol
InChI Key: PRMDQSUXURFIHT-UHFFFAOYSA-N
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Description

Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-bromo-1-oxopropyl)hydrazide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-bromo-1-oxopropyl)hydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzeneacetic Acid Derivative: This involves the reaction of benzeneacetic acid with appropriate reagents to introduce the alpha-hydroxy and 3-methyl groups.

    Introduction of the Hydrazide Group: This step involves the reaction of the intermediate compound with hydrazine derivatives to form the hydrazide group.

    Bromination: The final step involves the bromination of the compound to introduce the 2-bromo-1-oxopropyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-bromo-1-oxopropyl)hydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The bromine atom in the 2-bromo-1-oxopropyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-bromo-1-oxopropyl)hydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or protein interactions.

    Industry: It can be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-bromo-1-oxopropyl)hydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetic acid derivatives: Compounds with similar structures but different substituents.

    Hydrazides: Compounds containing the hydrazide functional group.

    Brominated compounds: Compounds with bromine atoms in their structure.

Uniqueness

Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-bromo-1-oxopropyl)hydrazide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

128156-81-0

Molecular Formula

C19H21BrN2O3

Molecular Weight

405.3 g/mol

IUPAC Name

2-bromo-N'-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]propanehydrazide

InChI

InChI=1S/C19H21BrN2O3/c1-12-6-4-8-15(10-12)19(25,16-9-5-7-13(2)11-16)18(24)22-21-17(23)14(3)20/h4-11,14,25H,1-3H3,(H,21,23)(H,22,24)

InChI Key

PRMDQSUXURFIHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)(C(=O)NNC(=O)C(C)Br)O

Origin of Product

United States

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